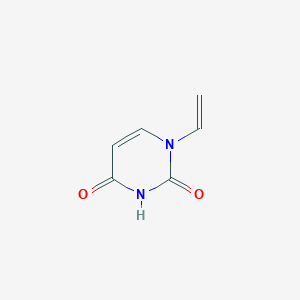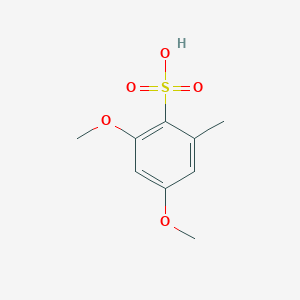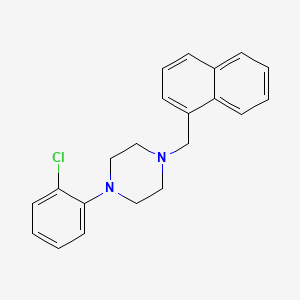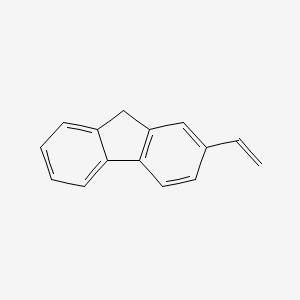
1-Vinylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrimidine ring with two keto groups at positions 2 and 4, and an ethenyl group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Vinylpyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One efficient method involves the use of a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as mechanochemical solvent-free synthesis. This method provides several advantages, including being environmentally friendly, using a simple workup procedure, and affording high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
1-Vinylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant activity, which is crucial in combating oxidative stress-related diseases . In medicine, derivatives of this compound have shown promise as potential anticancer agents due to their ability to inhibit specific molecular targets . Additionally, it has applications in the industry as a precursor for various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
1-Vinylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinazoline-2,4(1H,3H)-dione and quinolin-2,4-dione. These compounds share similar structural features but differ in their biological activities and applications. For example, quinazoline-2,4(1H,3H)-dione derivatives have been studied for their antimicrobial activities, while quinolin-2,4-dione derivatives are known for their pharmaceutical importance .
List of Similar Compounds
- Quinazoline-2,4(1H,3H)-dione
- Quinolin-2,4-dione
- Pyrimidine-2,4(1H,3H)-dione (Uracil)
Propriétés
Numéro CAS |
105304-39-0 |
|---|---|
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
1-ethenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2/c1-2-8-4-3-5(9)7-6(8)10/h2-4H,1H2,(H,7,9,10) |
Clé InChI |
JXBOFERRSCSVGT-UHFFFAOYSA-N |
SMILES |
C=CN1C=CC(=O)NC1=O |
SMILES canonique |
C=CN1C=CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-5-[(3-fluorobenzoyl)amino]-N~2~-phenyl-1H-indole-2-carboxamide](/img/structure/B1649742.png)

![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)

![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)
amino]methyl}-4-(dimethylamino)phenyl]-1-cyclopentanecarboxamide](/img/structure/B1649752.png)

![N-{[5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-N'-(3-chloro-4-methylphenyl)urea](/img/structure/B1649756.png)


![3-[Benzyl(4-methoxybenzyl)amino]-2-hydroxypropyl butyrate](/img/structure/B1649759.png)
![2-phenoxy-N~1~-(6-{4-[3-(trifluoromethyl)benzyl]-1,4-diazepan-1-yl}-3-pyridyl)acetamide](/img/structure/B1649760.png)

![{4-[6-(2-Chloro-5-methylphenoxy)-4-pyrimidinyl]piperazino}(cyclohexyl)methanone](/img/structure/B1649762.png)
